(3-Methoxy-4-nitrophenyl)methanamine;hydrochloride
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Description
(3-Methoxy-4-nitrophenyl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O3 and its molecular weight is 218.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
A study by Dekić et al. (2020) described the synthesis of a novel coumarin derivative through the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine, highlighting the utility of such compounds in the development of new materials and the importance of spectral analysis techniques for their characterization (V. Dekić et al., 2020).
Schiff Bases and Their Applications
Ani et al. (2021) synthesized and characterized two Schiff bases derived from 4-nitrocinnamaldehyde, demonstrating their potential for developing nonlinear optical materials through detailed crystallographic and spectroscopic studies (Friday E. Ani et al., 2021).
Material Science and Polymer Chemistry
Sabbaghian et al. (2015) reported the preparation and characterization of novel species of poly(keto ether ether amide)s, indicating the significance of incorporating specific functional groups like methoxy and nitro phenyl for enhancing polymer properties such as thermal stability and solubility (E. Sabbaghian et al., 2015).
Corrosion Inhibition
Bentiss et al. (2009) explored the corrosion inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, showcasing the role of methoxy and nitro groups in enhancing the inhibition efficiency through surface adsorption mechanisms (F. Bentiss et al., 2009).
Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-4-6(5-9)2-3-7(8)10(11)12;/h2-4H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIVSLWXIZBCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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